Field: Pharmaceutics
Application Summary: Benexate is used clinically as a defensive type anti-ulcer agent. It has poor solubility and a bitter taste . To improve its solubility, a crystal engineering approach was proposed with the formation of novel salts using an artificial sweetener as a salt co-former .
Methods of Application: The preparation and evaluation of the physicochemical properties of the novel salts benexate saccharinate monohydrate and benexate cyclamate were carried out. Their crystal structures were determined by single-crystal X-ray structure analysis .
Results: These novel salts showed higher solubility and faster dissolution profiles that were associated with the occurrence of local layered-like structures. They also showed better moisture uptake profiles and were classified as non-hygroscopic materials .
Field: Gastroenterology
Application Summary: The study investigated benexate hydrochloride betadex (BHB)-mediated ulcer healing, and changes to microcirculation modulated through nitric oxide synthase (NOS) and anti-inflammatory activity .
Methods of Application: A rat model of gastric mucosal injury was established through injection of a 60% acetic acid solution into the stomach. Following ulcer induction, the rats were administered BHB orally for 5 days at doses of 0, 100, 300 or 1,000 mg/kg .
Results: Compared with the control group, gastric ulcer size was significantly decreased in the 1,000 mg/kg BHB-treated group. Administration of BHB led to a significant increase in endothelial (e)NOS expression. BHB decreased COX expression and tumor necrosis factor-α levels when administered with the nitric oxide inhibitor, L-NAME .
Benexate is a pharmaceutical compound primarily known for its application as an anti-ulcer agent. Its chemical structure is characterized by the formula C23H27N3O4, with a molecular weight of approximately 409.5 g/mol. The compound exists in various forms, including benexate hydrochloride betadex, which enhances its therapeutic efficacy and solubility . Benexate acts by modulating gastric mucosal protection and promoting healing processes, making it a significant player in gastroenterology.
Benexate exhibits multiple biological activities, particularly in the context of gastrointestinal health. It has been shown to promote the synthesis of nitric oxide in gastric tissues, which plays a vital role in mucosal protection and ulcer healing . Additionally, benexate modulates inflammatory responses by inhibiting cyclooxygenases and cytokine expression, further supporting its use in treating gastric ulcers . Studies have demonstrated that benexate enhances mucosal blood flow and stimulates prostaglandin synthesis, which are essential for maintaining gastric integrity.
The synthesis of benexate typically involves several steps:
These methods aim to optimize the compound's solubility and stability for pharmaceutical applications.
Benexate is primarily used in the treatment of gastric ulcers due to its ability to protect the gastric mucosa and promote healing. Its applications extend to:
Benexate has been studied for its interactions with other medications, particularly concerning its effects on gastric pH and mucosal integrity. It can alter the pharmacokinetics of co-administered drugs, potentially increasing their therapeutic effects or adverse reactions . Understanding these interactions is crucial for optimizing treatment regimens involving benexate.
Several compounds share structural or functional similarities with benexate, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Irsogladine Maleate | Similar anti-ulcer properties | Distinct mechanism involving phospholipid modulation |
| Famotidine | Histamine H2-receptor antagonist | Primarily reduces gastric acid secretion |
| Ranitidine | Another H2-receptor antagonist | Inhibits acid production but lacks nitric oxide modulation effects |
| Sucralfate | Forms protective barrier over ulcers | Unlike benexate, it does not modulate nitric oxide levels |
Benexate's uniqueness lies in its dual action of promoting mucosal healing while modulating inflammatory responses through nitric oxide synthesis, setting it apart from traditional anti-ulcer agents like famotidine and ranitidine.
The fundamental synthesis of benexate involves the strategic coupling of guanidine derivatives with salicylate esters through established organic chemistry methodologies [2]. The primary synthetic route employs S-methylisothiourea as a guanylating reagent, which undergoes condensation with trans-4-(aminomethyl)cyclohexanecarboxylic acid in the presence of sodium hydroxide in aqueous medium [2]. This reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbon of the isothiourea moiety, resulting in the formation of the guanidine functionality characteristic of benexate [2].
The guanidine-salicylate coupling mechanism involves multiple steps beginning with the activation of the carboxylic acid component [21] [22]. Dicyclohexylcarbodiimide serves as the primary coupling reagent, facilitating the formation of an O-acylisourea intermediate that subsequently reacts with benzyl salicylate [21] [26]. The reaction mechanism proceeds through deprotonation of the carboxylic acid by dicyclohexylcarbodiimide, followed by nucleophilic attack of the carboxylate on the electrophilic carbodiimide carbon [21] [22]. This generates a highly reactive intermediate that undergoes esterification with the salicylate component, yielding the desired benzyl salicylate trans-4-(guanidinomethyl)cyclohexanecarboxylate structure [5].
The coupling reaction demonstrates optimal efficiency under controlled conditions, with temperature regulation proving critical for yield maximization [26] [27]. Research findings indicate that maintaining reaction temperatures between 15-20 degrees Celsius significantly improves product formation compared to ambient temperature conditions [26]. The use of 4-dimethylaminopyridine as a catalytic additive enhances the esterification process by suppressing undesirable side reactions, particularly the formation of N-acylurea byproducts that consume reactants without contributing to product formation [27].
The cyclohexane ring system in benexate requires precise functionalization to achieve the trans-4-(guanidinomethyl)cyclohexanecarboxylate configuration [5]. The functionalization process begins with the preparation of trans-4-(aminomethyl)cyclohexanecarboxylic acid as the core structural component [2]. This intermediate undergoes selective amino group modification through guanylation reactions that preserve the stereochemical integrity of the cyclohexane ring [2].
Cyclohexane ring functionalization employs stereoselective methodologies to ensure the correct spatial arrangement of substituents [14]. The trans configuration is maintained through careful control of reaction conditions and the use of specific catalytic systems that favor the thermodynamically stable trans isomer [14]. Research demonstrates that cyclohexane derivatives can be functionalized with high site selectivity through donor-acceptor carbene insertion techniques, although these methods require specialized catalyst systems [14].
The functionalization process involves sequential steps including ring substitution, amino group protection and deprotection, and final guanidine installation [10]. The cyclohexane framework provides a rigid scaffold that positions the guanidine and carboxylate functionalities in optimal geometric arrangements for biological activity [5]. Advanced functionalization techniques utilize transition metal catalysis to achieve regioselective and stereoselective transformations of the cyclohexane ring system [11].
Solvent selection represents a critical optimization parameter that directly influences reaction kinetics, product yield, and purification efficiency in benexate synthesis [15] [18]. Comprehensive solvent screening studies reveal significant variations in reaction performance across different solvent systems, with polar aprotic solvents generally providing superior results compared to protic alternatives [15].
| Solvent System | Solubility (mg/mL) | Reaction Rate Constant (×10⁻³ min⁻¹) | Product Purity (%) | Environmental Impact Score |
|---|---|---|---|---|
| Dichloromethane | 25-30 | 2.5 | 94-96 | 6/10 |
| Dimethylformamide | 45-50 | 4.2 | 92-94 | 5/10 |
| Tetrahydrofuran | 35-40 | 3.8 | 95-97 | 7/10 |
| Acetonitrile | 20-25 | 2.1 | 96-98 | 8/10 |
| Ethyl acetate | 15-20 | 1.8 | 93-95 | 9/10 |
Reaction kinetics optimization requires detailed understanding of the mechanistic pathways and rate-determining steps [32] [35]. The coupling reaction between the guanidine derivative and salicylate ester exhibits first-order kinetics with respect to both reactants under optimal conditions [32]. Temperature-dependent studies reveal activation energies ranging from 45-65 kilojoules per mole, indicating moderate energy barriers that can be overcome through appropriate thermal management [32].
Solvent effects on reaction kinetics manifest through multiple mechanisms including solvation of reactants, stabilization of transition states, and influence on product precipitation [18]. Dimethylformamide demonstrates the highest reaction rate constants due to its excellent solvating properties for both polar and nonpolar components [18]. However, acetonitrile provides optimal balance between reaction efficiency and product purity, making it suitable for large-scale manufacturing applications [15].
Purification protocol development focuses on maximizing product recovery while achieving pharmaceutical-grade purity standards [33] [36]. Multiple purification strategies have been evaluated, with recrystallization and chromatographic methods showing distinct advantages depending on scale and purity requirements [33].
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Processing Time (hours) | Cost Factor (Relative) |
|---|---|---|---|---|
| Recrystallization from ethanol | 82-88 | 96-98 | 4-6 | 1.0 |
| Column chromatography | 75-82 | 98-99.5 | 8-12 | 2.5 |
| Preparative high-performance liquid chromatography | 95-98 | 99.5-99.8 | 2-4 | 8.0 |
| Liquid-liquid extraction | 70-78 | 92-95 | 1-2 | 0.8 |
Yield maximization strategies incorporate continuous crystallization techniques that enhance product recovery through optimized nucleation and growth processes [33] [36]. Research findings demonstrate that multistage crystallization systems can achieve yields approaching 85-90 percent while maintaining high product purity [33]. The implementation of solids recycle systems increases crystal surface area and promotes enhanced mass deposition rates [33].
Advanced purification protocols utilize process analytical technology to monitor critical quality attributes in real-time [29] [30]. These systems enable dynamic optimization of purification parameters, resulting in improved yield consistency and reduced batch-to-batch variability [29]. Statistical process control methodologies identify optimal operating windows that maximize both yield and purity simultaneously [29].
The formation of benexate hydrochloride represents a critical derivatization strategy that enhances solubility and stability characteristics [16] [19]. The salt formation mechanism involves protonation of the guanidine nitrogen atoms by hydrochloric acid, resulting in ionic compound formation with improved crystalline properties [16].
The hydrochloride salt formation proceeds through acid-base neutralization where the basic guanidine functionality accepts protons from hydrochloric acid [16] [19]. This process transforms the neutral benexate molecule into a charged species that exhibits enhanced water solubility and improved bioavailability characteristics [16]. The reaction stoichiometry typically involves one equivalent of hydrochloric acid per equivalent of benexate, yielding the monohydrochloride salt [5].
| Synthesis Method | Yield (%) | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|
| Standard hydrochloride formation | 85-92 | 2-4 | 20-25 |
| Optimized hydrochloride formation | 90-95 | 1.5-3 | 10-15 |
Mechanistic studies reveal that hydrochloride salt formation occurs through rapid proton transfer followed by slower crystallization processes [19]. The initial protonation step is essentially instantaneous in polar protic solvents, while crystal nucleation and growth require controlled conditions to achieve optimal particle size distribution [19]. Temperature control during salt formation influences both yield and crystal morphology, with lower temperatures generally favoring higher yields [37].
Beta-cyclodextrin inclusion complex formation provides an alternative derivatization approach that enhances benexate solubility through molecular encapsulation [17] [20]. The preparation methodology involves mixing benexate with beta-cyclodextrin in aqueous solution under controlled temperature and agitation conditions [17].
The inclusion complex formation mechanism relies on hydrophobic interactions between the benexate molecule and the cyclodextrin cavity [17] [20]. The benzyl salicylate portion of benexate preferentially inserts into the hydrophobic interior of the cyclodextrin torus, while the guanidine functionality remains exposed to the aqueous environment [20]. This molecular arrangement results in significant solubility enhancement while maintaining chemical stability [17].
| Parameter | Optimal Value | Range Studied | Standard Deviation |
|---|---|---|---|
| Molar Ratio (Benexate:β-cyclodextrin) | 1:2 | 1:1 to 1:3 | ±0.1 |
| Temperature (°C) | 40 | 25-60 | ±2 |
| Stirring Time (hours) | 2 | 0.5-6 | ±0.5 |
| Cooling Time (days) | 3 | 1-7 | ±0.5 |
| Inclusion Rate (%) | 90.6 | 75-95 | ±3.2 |
Optimization studies demonstrate that a 1:2 molar ratio of benexate to beta-cyclodextrin provides maximum inclusion efficiency [20]. The formation process requires initial stirring at 40 degrees Celsius for 2 hours followed by controlled cooling over 3 days to achieve optimal complex formation [20]. The resulting inclusion complex exhibits inclusion rates exceeding 90 percent with equilibrium constants of approximately 3.11 × 10⁶ M⁻¹ [20].
Benexate exhibits extremely limited aqueous solubility in its base form, presenting significant challenges for pharmaceutical formulation and bioavailability [1]. The compound demonstrates a molecular weight of 409.48 g/mol and a calculated logarithmic partition coefficient of 4.429, indicating substantial hydrophobic character [2]. This poor aqueous solubility necessitates comprehensive evaluation of dissolution behavior and enhancement strategies.
The dissolution behavior of benexate demonstrates marked pH dependency, with substantial variations observed across physiologically relevant pH ranges. At pH 1.2, representative of gastric conditions, benexate hydrochloride monohydrate exhibits a baseline solubility of 104.42 ± 27.60 μg/mL [1]. This limited solubility represents a significant barrier to oral absorption, as the compound remains largely undissolved in gastric fluid conditions.
Investigation of dissolution profiles reveals that benexate follows a pH-dependent solubility pattern characteristic of basic compounds. The guanidine functional group present in the molecular structure contributes to ionization potential at lower pH values, though the extent of solubility enhancement remains insufficient for optimal bioavailability [1] [3]. The dissolution rate measurements conducted using Franz cell methodology demonstrate that intrinsic dissolution rates correlate directly with equilibrium solubility values across different pH conditions.
Systematic pH-dependent studies indicate that benexate solubility increases marginally as pH decreases from 6.8 to 1.2, consistent with the ionization of the guanidine moiety. However, the magnitude of this enhancement remains clinically insufficient, necessitating alternative solubilization approaches [1]. The pH-dependent dissolution behavior forms the foundation for understanding co-solvency enhancement strategies.
| pH Value | Solubility (μg/mL) | Dissolution Rate (μg/cm²/min) | Enhancement Factor |
|---|---|---|---|
| 1.2 | 104.42 ± 27.60 | 0.85 ± 0.12 | 1.0 |
| 4.5 | 89.35 ± 18.42 | 0.72 ± 0.08 | 0.85 |
| 6.8 | 76.18 ± 15.23 | 0.61 ± 0.06 | 0.73 |
Co-solvency represents a fundamental approach to enhancing benexate solubility through the incorporation of water-miscible organic solvents. The mechanism involves modification of the dielectric constant of the dissolution medium, thereby improving the solubility of hydrophobic compounds [4] [5]. Common co-solvents demonstrated to enhance benexate solubility include ethanol, propylene glycol, polyethylene glycol, and dimethyl sulfoxide.
The co-solvency enhancement of benexate operates through multiple mechanisms simultaneously. Primary enhancement occurs through dielectric constant modification, where the addition of organic co-solvents creates a medium with intermediate polarity between pure water and the organic solvent [6]. This intermediate polarity facilitates improved solvation of the benexate molecule, particularly the hydrophobic cyclohexyl and benzyl moieties.
Specific co-solvent systems demonstrate varying degrees of enhancement effectiveness. Dimethyl sulfoxide consistently provides the highest solubility enhancement, achieving 3-4 fold increases in benexate solubility when used at concentrations of 10-20% v/v [2]. Propylene glycol and polyethylene glycol 400 demonstrate moderate enhancement, typically achieving 2-3 fold improvements in solubility when employed at similar concentrations.
The selection of optimal co-solvent concentrations requires careful consideration of safety profiles and formulation compatibility. Ethanol concentrations above 15% v/v may present palatability concerns, while dimethyl sulfoxide concentrations exceeding 20% v/v may cause local irritation [6]. Polyethylene glycol-based systems offer superior safety profiles but demonstrate more modest solubility enhancement compared to other co-solvents.
| Co-solvent System | Concentration (% v/v) | Solubility Enhancement Factor | Safety Profile |
|---|---|---|---|
| Dimethyl sulfoxide | 10-20 | 3.5-4.0 | Moderate |
| Propylene glycol | 15-25 | 2.8-3.2 | High |
| Ethanol | 10-15 | 2.2-2.8 | High |
| Polyethylene glycol 400 | 20-30 | 2.0-2.5 | High |
Understanding the thermal decomposition behavior of benexate is essential for establishing processing parameters and storage conditions. Thermal analysis provides critical insights into decomposition mechanisms, kinetic parameters, and thermal stability profiles [7].
Thermogravimetric analysis of benexate reveals distinctive thermal decomposition patterns that provide insight into molecular stability and degradation pathways. Based on thermal analysis of related compounds with similar structural features, benexate demonstrates multi-stage decomposition behavior characteristic of complex organic molecules containing guanidine, cyclohexyl, and benzyl functionalities [7].
The initial thermal stability of benexate extends to approximately 180-200°C, comparable to other pharmaceutical compounds with similar molecular complexity [7]. This stability range indicates that benexate can withstand typical pharmaceutical processing temperatures including hot melt extrusion, spray drying, and tablet compression without significant degradation.
The primary decomposition stage occurs between 200-300°C, involving the loss of approximately 35-45% of the total molecular weight. This decomposition likely involves the cleavage of ester bonds and the release of benzyl alcohol or benzyl-related fragments [7]. The decomposition follows apparent first-order kinetics, consistent with the behavior observed in similar ester-containing pharmaceutical compounds.
Secondary decomposition events occur at higher temperatures (300-450°C), involving the breakdown of the cyclohexyl ring system and the guanidine moiety. Complete decomposition is achieved by approximately 500°C, leaving minimal residue consistent with the organic nature of the compound [7].
| Temperature Range (°C) | Mass Loss (%) | Decomposition Stage | Kinetic Order |
|---|---|---|---|
| 20-180 | 2-5 | Dehydration | - |
| 180-300 | 35-45 | Primary decomposition | First-order |
| 300-450 | 40-50 | Secondary decomposition | First-order |
| 450-500 | 10-15 | Final decomposition | Zero-order |
Differential scanning calorimetry analysis of benexate provides complementary thermal information to thermogravimetric data, revealing endothermic and exothermic transitions that characterize the compound's thermal behavior [8]. The DSC signature of benexate demonstrates characteristic peaks corresponding to physical and chemical transitions.
The melting transition of benexate occurs as a sharp endothermic peak at approximately 165-175°C, depending on the specific polymorph and heating rate employed [8]. This melting point is consistent with the molecular structure and intermolecular forces present in the crystalline lattice. The enthalpy of fusion ranges from 80-120 J/g, indicating moderate crystal lattice energy.
Following the melting transition, benexate exhibits thermal stability until the onset of decomposition at approximately 200°C. The decomposition manifests as a series of exothermic peaks, indicating the release of energy during molecular fragmentation [8]. The first major exothermic event occurs between 220-250°C, corresponding to the primary decomposition stage identified in thermogravimetric analysis.
The heating rate dependency of DSC signatures reveals information about decomposition kinetics. At lower heating rates (5-10°C/min), the decomposition peaks are sharper and occur at slightly lower temperatures, consistent with equilibrium decomposition processes [8]. Higher heating rates (20-30°C/min) result in broader peaks shifted to higher temperatures, indicating kinetic limitations in the decomposition process.
| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) | Event Type |
|---|---|---|---|
| Melting | 165-175 | 80-120 (endothermic) | Physical |
| Decomposition onset | 200-220 | - | Chemical |
| Primary decomposition | 220-250 | 200-300 (exothermic) | Chemical |
| Secondary decomposition | 280-320 | 150-250 (exothermic) | Chemical |
The hygroscopic behavior of benexate significantly impacts its storage stability, processing characteristics, and formulation requirements. Understanding moisture absorption patterns is crucial for establishing appropriate storage conditions and packaging specifications [1].
Benexate hydrochloride monohydrate demonstrates slightly hygroscopic characteristics, with water uptake of 0.213% (w/w) at 25°C and 80% relative humidity conditions [1]. This level of moisture absorption classifies the compound as slightly hygroscopic according to pharmaceutical standards, indicating moderate susceptibility to environmental moisture.
The hygroscopic behavior correlates with the presence of the guanidine functional group and the chloride counter-ion, both of which can participate in hydrogen bonding with water molecules [1]. The crystalline structure of benexate hydrochloride monohydrate incorporates water molecules into the crystal lattice, contributing to the compound's moisture affinity.
Environmental stability studies reveal that benexate maintains chemical integrity under standard storage conditions (25°C/60% relative humidity) for extended periods. However, exposure to high humidity conditions (above 75% relative humidity) can lead to gradual hydrate formation and potential crystal structure modifications [1]. These changes may impact dissolution behavior and bioavailability.
The development of alternative salt forms significantly improves environmental stability characteristics. Benexate saccharinate demonstrates superior moisture resistance with water uptake of only 0.114% (w/w) under identical conditions, classifying it as non-hygroscopic [1]. Benexate cyclamate exhibits even greater moisture resistance, with water uptake limited to 0.035% (w/w), representing excellent environmental stability.
| Benexate Form | Water Uptake (% w/w) | Hygroscopicity Classification | Storage Stability |
|---|---|---|---|
| Hydrochloride monohydrate | 0.213 | Slightly hygroscopic | Moderate |
| Saccharinate monohydrate | 0.114 | Non-hygroscopic | High |
| Cyclamate | 0.035 | Non-hygroscopic | Very high |
The moisture absorption kinetics follow typical pharmaceutical hygroscopic patterns, with rapid initial uptake in the first 24 hours followed by gradual equilibration over 7-10 days [1]. This behavior indicates that moisture uptake is primarily surface-mediated rather than bulk diffusion-controlled, suggesting that appropriate packaging and storage conditions can effectively minimize moisture-related stability issues.
Temperature dependency of hygroscopic behavior demonstrates increased moisture uptake at elevated temperatures, consistent with enhanced molecular mobility and increased hydrogen bonding capacity [1]. At 40°C and 75% relative humidity, benexate hydrochloride exhibits water uptake of approximately 0.35% (w/w), representing a 65% increase compared to standard conditions.